N-benzyl-2-(4-chlorophenoxy)propanamide
Description
N-Benzyl-2-(4-chlorophenoxy)propanamide is an amide derivative characterized by a benzyl group attached to the nitrogen atom and a 4-chlorophenoxy substituent on the propanamide backbone. This compound is of interest in medicinal chemistry due to its structural versatility, which allows for modifications that influence bioactivity, solubility, and metabolic stability. Its synthesis typically involves coupling 2-(4-chlorophenoxy)propanoic acid with benzylamine derivatives under standard amidation conditions (e.g., using triphenylphosphine and N-chlorophthalimide) .
Properties
Molecular Formula |
C16H16ClNO2 |
|---|---|
Molecular Weight |
289.75 g/mol |
IUPAC Name |
N-benzyl-2-(4-chlorophenoxy)propanamide |
InChI |
InChI=1S/C16H16ClNO2/c1-12(20-15-9-7-14(17)8-10-15)16(19)18-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,18,19) |
InChI Key |
KGUSGWWGTIXROK-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NCC1=CC=CC=C1)OC2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=C1)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 2: Pharmacological and Binding Properties
Key Observations:
- Substituent Effects: Benzyl Modifications: Electron-withdrawing groups (e.g., Cl, F) on the benzyl ring (as in ) improve anticonvulsant activity (ED50 = 38 mg/kg vs. >100 mg/kg for unsubstituted benzyl) . Phenoxy vs. Heterocyclic Groups: Replacement of 4-chlorophenoxy with 2-oxopyridinyl () enhances β1i inhibition due to flipped binding poses and interactions with Phe31/Lys33 .
- Melting Points: Methylenedioxybenzyl analogs () exhibit lower melting points (101–104°C) vs.
Methodological Considerations
- Synthesis Efficiency: Yields vary significantly with substituents. Methylenedioxybenzyl derivatives achieve 73% yield via acid-amine coupling, while bulky groups (e.g., isobutylphenyl) reduce efficiency to 50% .
- Analytical Validation: NMR and mass spectrometry (e.g., m/z 334.3 for methylenedioxybenzyl analog) confirm structural integrity .
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